2-Hydroxy-5-methanesulfonamidobenzoic acid
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Overview
Description
2-Hydroxy-5-methanesulfonamidobenzoic acid is a chemical compound with the CAS Number: 926243-08-5 . It has a molecular weight of 231.23 and its IUPAC name is 2-hydroxy-5-[(methylsulfonyl)amino]benzoic acid .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-5-methanesulfonamidobenzoic acid consists of 24 atoms . These include 9 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 1 Sulfur atom . The compound contains a total of 24 bonds, including 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 sulfonamide .Physical And Chemical Properties Analysis
2-Hydroxy-5-methanesulfonamidobenzoic acid is a solid at room temperature . It should be stored in a dry environment .Scientific Research Applications
- Molecular Formula : C8H9NO5S
- Molecular Weight : 231.23
- IUPAC Name : 2-hydroxy-5-[(methylsulfonyl)amino]benzoic acid
- InChI Code : 1S/C8H9NO5S/c1-15(13,14)9-5-2-3-7(10)6(4-5)8(11)12/h2-4,9-10H,1H3,(H,11,12)
- Storage Temperature : Room Temperature
It’s important to note that the applications of a chemical compound are determined by its properties and structure. The compound “2-Hydroxy-5-methanesulfonamidobenzoic acid” contains a total of 24 atoms, including 9 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 1 Sulfur atom . These atoms and their arrangement could give this compound unique properties that make it useful in various scientific fields.
Safety And Hazards
The compound is classified under the GHS07 hazard class . It carries the hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
2-hydroxy-5-(methanesulfonamido)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-15(13,14)9-5-2-3-7(10)6(4-5)8(11)12/h2-4,9-10H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKPCFNDGFDHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-methanesulfonamidobenzoic acid |
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